molecular formula C24H24N4O4 B10993166 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

货号: B10993166
分子量: 432.5 g/mol
InChI 键: YNZUDTJWBKTDEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a novel synthetic compound designed for research into formyl peptide receptors (FPRs), which play an essential role in the regulation of endogenous inflammation and immunity . This hybrid molecule integrates a melatonin-related indole ethylacetamide moiety, similar to the structure of well-characterized compounds like Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) , with a pyridazin-3(2H)-one scaffold bearing an arylacetamide chain. Scientific literature confirms that the pyridazin-3(2H)-one ring is an appropriate scaffold to support FPR agonist activity, and that the arylacetamide moiety at the N-2 position is fundamental for this activity . Compounds with this specific profile have been identified as potent FPR1-selective agonists or FPR1/FPR2 dual agonists, capable of inducing intracellular Ca2+ flux and chemotaxis in human neutrophils and transfected HL-60 cells . Researchers can utilize this chemical probe to further investigate signaling pathways and cellular responses in immunological studies. Molecular docking studies suggest that such pyridazinone-based compounds overlap in their binding poses with known peptide agonists in the FPR1 and FPR2 ligand binding sites, making them valuable lead compounds for further development . Handling and Storage: For research purposes only. Not approved for human or veterinary diagnostic or therapeutic use. It is recommended to store the product in a cool, dark place, preferably in a freezer under -20°C and under an inert atmosphere to ensure long-term stability . Researchers should consult relevant safety data sheets and handle all laboratory chemicals with appropriate personal protective equipment.

属性

分子式

C24H24N4O4

分子量

432.5 g/mol

IUPAC 名称

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-31-18-5-3-4-16(12-18)21-8-9-24(30)28(27-21)15-23(29)25-11-10-17-14-26-22-7-6-19(32-2)13-20(17)22/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,25,29)

InChI 键

YNZUDTJWBKTDEU-UHFFFAOYSA-N

规范 SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

产品来源

United States

准备方法

合成路线和反应条件

N-[2-(5-甲氧基-1H-吲哚-3-基)乙基]-2-[3-(3-甲氧基苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]乙酰胺的合成通常涉及多个步骤,从市售的前体开始。一般的合成路线包括:

    吲哚部分的形成: 吲哚环可以通过费歇尔吲哚合成来合成,其中苯肼在酸性条件下与醛或酮反应。

    甲氧基基团的引入: 甲氧基基团可以通过使用二甲基硫酸盐或碘甲烷等试剂在碱的存在下进行甲基化引入。

    吡啶并[1,2-a]嘧啶酮环的形成: 吡啶并[1,2-a]嘧啶酮环可以通过肼与二酮或酮酯的反应来合成。

    偶联反应: 最后一步涉及通过酰化反应,使用乙酸酐或乙酰氯等试剂,将吲哚部分与吡啶并[1,2-a]嘧啶酮环偶联。

工业生产方法

该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用先进的催化体系、连续流动反应器和色谱和结晶等纯化技术。

化学反应分析

反应类型

N-[2-(5-甲氧基-1H-吲哚-3-基)乙基]-2-[3-(3-甲氧基苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]乙酰胺可以进行各种化学反应,包括:

    氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化,导致形成相应的氧化产物。

    还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,导致特定官能团的还原。

    取代: 该化合物可以根据取代基的性质和反应条件进行亲核或亲电取代反应。

常用的试剂和条件

    氧化: 高锰酸钾,三氧化铬,过氧化氢。

    还原: 硼氢化钠,氢化铝锂,催化氢化。

    取代: 卤化剂,亲核试剂,亲电试剂。

形成的主要产物

这些反应形成的主要产物取决于所涉及的特定官能团。例如,氧化可能导致形成羧酸或酮,而还原可能产生醇或胺。

科学研究应用

Physical Properties

The molecular weight of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is approximately 369.4 g/mol. The structure consists of an indole moiety linked to a pyridazine derivative, which contributes to its biological activities.

Anticancer Activity

Research has indicated that compounds with indole and pyridazine structures exhibit anticancer properties. Studies have shown that N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can inhibit tumor growth in various cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections, particularly those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic processes .

Neuroprotective Effects

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been studied for its neuroprotective properties. It shows promise in models of neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the anticancer efficacy of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values demonstrating potent activity against breast and colon cancer cells. The study concluded that further development could lead to new chemotherapy agents based on this compound .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay revealed that N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting its potential as an alternative treatment for resistant bacterial infections .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits proliferation in cancer cell lines
Antimicrobial EffectsEffective against various bacterial strains
Neuroprotective EffectsReduces oxidative stress and inflammation in neuronal cells

作用机制

N-[2-(5-甲氧基-1H-吲哚-3-基)乙基]-2-[3-(3-甲氧基苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过以下方式发挥作用:

    与受体结合: 与细胞表面或细胞内的特定受体相互作用,导致细胞信号通路调节。

    酶抑制: 抑制参与各种生化过程的特定酶的活性。

    基因表达调节: 影响特定基因的表达,导致蛋白质合成和细胞功能的变化。

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Modifications in Pyridazinone and Indole Moieties

Fluorinated Derivatives
  • N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ():
    • Key Differences :
  • Fluorine at the indole 6-position and phenyl 4-position.
  • Indole nitrogen substituted at the 1-position (vs. 3-position in the target compound).
    • Implications :
  • Fluorine enhances lipophilicity and metabolic stability.
  • 1-substituted indole may reduce serotonin receptor affinity compared to 3-substituted analogs.
Simplified Pyridazinone Substitutents
  • 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide ():
    • Key Differences :
  • Acetamide linked to pyridinylmethyl instead of indole-ethyl.
    • Implications :
  • Absence of methoxy groups may reduce electron-donating effects, altering binding kinetics.
  • Pyridine substituent could introduce hydrogen-bonding interactions absent in the target compound.
Indole Substituent Position Variations
  • N-(1H-Indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ():
    • Key Differences :
  • Indole substituent at position 4 (vs. 3 in the target compound).
    • Implications :

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Potential Bioactivity Insights
Target Compound C22H22N4O4 406.44 3-(3-methoxyphenyl), 5-methoxyindole Possible serotonin/melatonin receptor interaction
Fluorinated Analog () C22H19F2N4O4 442.41 6-fluoroindole, 4-fluoro-2-methoxyphenyl Enhanced metabolic stability
Pyridinylmethyl Acetamide () C18H16N4O2 326.35 Phenyl, pyridinylmethyl Broader kinase inhibition potential
4-Substituted Indole Analog () C21H18N4O3 374.39 Indol-4-yl, 3-methoxyphenyl Altered receptor binding selectivity
Key Observations:
  • Molecular Weight : The target compound’s higher molecular weight (406.44 vs. 326.35 in ) may limit oral bioavailability.
  • Substituent Effects : Methoxy groups in the target compound enhance electron density, possibly favoring π-π stacking in receptor binding compared to phenyl analogs .

常见问题

Q. What synthetic routes are recommended for preparing N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:
  • Step 1 : Acetylation of a 5-methoxyindole derivative using acetic anhydride in acetonitrile under nitrogen, followed by purification via recrystallization (e.g., from petroleum ether) .
  • Step 2 : Cyclization using reagents like phosphorus oxychloride (POCl₃) in DMF at elevated temperatures (130°C) to form the pyridazinone core .
  • Step 3 : Coupling the indole-ethylamine moiety with the pyridazinone-acetamide intermediate via nucleophilic substitution or amide bond formation.
    Key considerations include optimizing reaction time, temperature, and catalyst selection (e.g., pyridine or zeolites for acid-sensitive steps) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy groups at C5 of indole and C3 of phenyl) via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • IR Spectroscopy : Identify key functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., HRMS for exact mass) .
  • Elemental Analysis : Validate purity and stoichiometry .

Q. What in vitro models are suitable for initial pharmacological evaluation?

  • Methodological Answer :
  • Enzyme Assays : Test COX-2 selectivity using recombinant enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric methods) .
  • Antimicrobial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in MIC assays .
  • Cytotoxicity : Employ cancer cell lines (e.g., MCF-7, HeLa) in MTT assays to assess antiproliferative activity .

Advanced Research Questions

Q. What strategies improve the metabolic stability of this acetamide derivative?

  • Methodological Answer :
  • Metabolic Soft Spot Prediction : Use in silico tools like MetaSite to identify oxidation-prone regions (e.g., methoxy groups or the indole ethyl chain) .
  • Structural Modifications : Introduce electron-deficient substituents (e.g., fluorophenyl) or polar groups (e.g., glycine conjugates) to reduce CYP3A4/2D6-mediated oxidation .
  • Microsomal Stability Assays : Validate modifications in rat/human liver microsomes with LC-MS quantification of parent compound degradation .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Comparative SAR Analysis : Synthesize structural analogs (e.g., varying methoxy positions or pyridazinone substituents) to isolate pharmacophoric motifs .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., uniform cell lines, enzyme batches, and incubation times) .
  • Meta-Analysis : Pool data from multiple studies to identify trends in potency (e.g., COX-2 vs. COX-1 selectivity ratios) .

Q. How can computational tools aid in designing derivatives with enhanced selectivity?

  • Methodological Answer :
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2 active site) using software like AutoDock Vina to prioritize substituents that enhance binding affinity .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
  • ADME Prediction : Use tools like SwissADME to forecast bioavailability and blood-brain barrier penetration for CNS-targeted derivatives .

Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and computational integration for academic rigor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。